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molecular formula C11H25NOSi B1339108 4-(Tert-butyldimethylsilyloxy)piperidine CAS No. 97231-91-9

4-(Tert-butyldimethylsilyloxy)piperidine

Cat. No. B1339108
M. Wt: 215.41 g/mol
InChI Key: GCPNPVFWMHBPNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08642768B2

Procedure details

Scheme 1, step C reagent. To a solution of 4-hydroxypiperidine (2.00 g, 9.89 mmoles) in CH2Cl2 (30 mL) is added 1H-imidazole (2.69 g, 39.55 mmoles) followed by t-butyldimethylchlorosilane (3.58 g, 23.73 mmoles) and the reaction mixture is stirred at room temperature. After 12 hours, the reaction mixture is washed with water, saturated solution of NaHCO3, and brine. The organic layers are combined and dried over sodium sulfate, filtered, and concentrated under reduced pressure. The resulting residue is purified by flash chromatography (silica gel) over a gradient using 100% CH2Cl2 to 10% 7N ammonia in MeOH/90% CH2Cl2 to afford the title compound (3.69 g, 86.3%). Mass spectrum (m/z): 216.2 (M+1).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.69 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
3.58 g
Type
reactant
Reaction Step Two
Yield
86.3%

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]1[CH2:7][CH2:6][NH:5][CH2:4][CH2:3]1.N1C=CN=C1.[C:13]([Si:17]([CH3:20])([CH3:19])Cl)([CH3:16])([CH3:15])[CH3:14]>C(Cl)Cl>[C:13]([Si:17]([CH3:20])([CH3:19])[O:1][CH:2]1[CH2:7][CH2:6][NH:5][CH2:4][CH2:3]1)([CH3:16])([CH3:15])[CH3:14]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
OC1CCNCC1
Name
Quantity
2.69 g
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
3.58 g
Type
reactant
Smiles
C(C)(C)(C)[Si](Cl)(C)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture is stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the reaction mixture is washed with water, saturated solution of NaHCO3, and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue is purified by flash chromatography (silica gel) over a gradient

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C(C)(C)(C)[Si](OC1CCNCC1)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.69 g
YIELD: PERCENTYIELD 86.3%
YIELD: CALCULATEDPERCENTYIELD 173.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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